molecular formula C21H30ClN5O4S B2419463 N-(4-ethylphenyl)-5-(4-methyl-1,3-thiazol-2-yl)-1-(2-oxo-2-piperidin-1-ylethyl)-1H-pyrrole-3-sulfonamide CAS No. 1251707-50-2

N-(4-ethylphenyl)-5-(4-methyl-1,3-thiazol-2-yl)-1-(2-oxo-2-piperidin-1-ylethyl)-1H-pyrrole-3-sulfonamide

Cat. No.: B2419463
CAS No.: 1251707-50-2
M. Wt: 484.01
InChI Key: CJEDRRVCRZFSHO-UHFFFAOYSA-N
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Description

N-(4-ethylphenyl)-5-(4-methyl-1,3-thiazol-2-yl)-1-(2-oxo-2-piperidin-1-ylethyl)-1H-pyrrole-3-sulfonamide is a useful research compound. Its molecular formula is C21H30ClN5O4S and its molecular weight is 484.01. The purity is usually 95%.
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Scientific Research Applications

Antidepressant and Cognitive Enhancing Properties

  • 5-HT7 Receptor Selectivity and Multifunctional Agents : Research has shown that N-alkylated arylsulfonamide derivatives of (aryloxy)ethyl piperidines exhibit selectivity towards the 5-HT7 receptor, suggesting potential applications in treating central nervous system disorders. Compounds have demonstrated antidepressant-like and pro-cognitive properties, indicating their potential in addressing complex diseases through a polypharmacological approach (Canale et al., 2016).

Antimicrobial and Anticancer Activities

  • Heterocyclic Compounds with Antibacterial Potential : Novel heterocyclic compounds containing a sulfonamido moiety have been synthesized for their antibacterial properties. These compounds have been found effective against various bacterial strains, opening pathways for new antibacterial agents (Azab et al., 2013).

  • Anticancer and Antimicrobial Heterocyclic Benzenesulfonamide Derivatives : A study explored the reactivity of cyanoacetohydrazonoethyl-N-ethyl-N-methyl benzenesulfonamide, leading to the synthesis of novel heterocyclic sulfonamides with promising anti-breast cancer and antimicrobial activities. These compounds offer potential as therapeutic agents against breast cancer and infectious diseases (Debbabi et al., 2016).

Drug Design and Synthesis for Disease Treatment

  • Mycobacterium tuberculosis GyrB Inhibitors : Thiazole-aminopiperidine hybrid analogues have been designed and synthesized as novel inhibitors of Mycobacterium tuberculosis GyrB. These compounds exhibit significant activity against tuberculosis, showcasing the potential for developing new treatments for this infectious disease (Jeankumar et al., 2013).

  • Anticonvulsant Agents from Azoles Incorporating a Sulfonamide Moiety : The synthesis of azoles with a sulfonamide thiazole moiety has demonstrated anticonvulsant activities. Certain compounds provided protection against picrotoxin-induced convulsions, highlighting their potential as anticonvulsant agents (Farag et al., 2012).

Properties

IUPAC Name

3-[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl-N-(3-ethoxypropyl)-1-ethylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30ClN5O4S/c1-3-26-16-19(20(28)23-9-6-14-31-4-2)21(24-26)32(29,30)27-12-10-25(11-13-27)18-8-5-7-17(22)15-18/h5,7-8,15-16H,3-4,6,9-14H2,1-2H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJEDRRVCRZFSHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)S(=O)(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl)C(=O)NCCCOCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30ClN5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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